2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14966737
InChI: InChI=1S/C23H16Cl2FN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29)
SMILES:
Molecular Formula: C23H16Cl2FN3O2
Molecular Weight: 456.3 g/mol

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

CAS No.:

Cat. No.: VC14966737

Molecular Formula: C23H16Cl2FN3O2

Molecular Weight: 456.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol -

Specification

Molecular Formula C23H16Cl2FN3O2
Molecular Weight 456.3 g/mol
IUPAC Name 2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Standard InChI InChI=1S/C23H16Cl2FN3O2/c24-14-6-4-13(5-7-14)17-11-28-23(27)29-22(17)16-9-8-15(10-21(16)30)31-12-18-19(25)2-1-3-20(18)26/h1-11,30H,12H2,(H2,27,28,29)
Standard InChI Key BNJGCPRQADMLBC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)N)O)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C17H12Cl2FN3O2C_{17}H_{12}Cl_2FN_3O_2

  • Molecular Weight: Approximately 380.21 g/mol

IUPAC Name

The systematic IUPAC name of the compound is:
2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-{[(2-chloro-6-fluorophenyl)methyl]oxy}phenol.

General Synthetic Approach

The synthesis of this compound likely involves:

  • Formation of the pyrimidine ring through condensation reactions involving appropriate precursors like substituted amines and diketones.

  • Introduction of the phenol group via selective hydroxylation.

  • Attachment of the benzyl ether through nucleophilic substitution, using a fluorochloro-benzyl halide as the starting material.

Challenges

The synthesis requires precise control over reaction conditions to ensure regioselectivity, particularly in introducing the chloro and fluoro substituents.

Potential Biological Activity

Compounds with similar structures are known to exhibit:

  • Anticancer activity: Pyrimidine derivatives often target enzymes like kinases involved in cell proliferation.

  • Anti-inflammatory properties: Phenolic groups contribute to free radical scavenging.

  • Antimicrobial effects: The presence of halogens (chlorine and fluorine) enhances lipophilicity and membrane permeability.

Spectroscopic Analysis

To confirm its structure, the following techniques are employed:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR provide insights into the electronic environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl (OH-OH) and amino (NH2-NH_2) groups.

Computational Studies

Molecular docking simulations can predict interactions with biological targets, aiding in understanding its mechanism of action.

Comparative Analysis with Related Compounds

PropertyThis CompoundRelated Pyrimidine Derivatives
Molecular Weight~380 g/molTypically ranges from 250–400 g/mol
Biological Target AffinityPredicted high for kinase enzymesHigh for enzymes like thymidylate synthase
SolubilityModerate due to polar hydroxyl and amino groupsVaries based on substituents
Halogen Substitution EffectEnhances lipophilicity and biological activityCommonly used for improving pharmacokinetics

Research Outlook

This compound holds promise for further investigation in:

  • Pharmacological Profiling: Testing against cancer cell lines or inflammatory models.

  • Structure-Activity Relationship (SAR) Studies: Exploring modifications to optimize efficacy.

  • Toxicological Assessment: Ensuring safety for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator